molecular formula C24H24N2O5 B6418840 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 618365-18-7

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B6418840
CAS No.: 618365-18-7
M. Wt: 420.5 g/mol
InChI Key: ODVFBCXKYHKPMZ-UHFFFAOYSA-N
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Description

The compound 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core substituted with a benzofuran-2-carbonyl group at position 4, a 3-methoxyphenyl group at position 5, and a 2-(dimethylamino)ethyl chain at position 1. Key structural elements include:

  • Benzofuran-2-carbonyl: Enhances aromatic stacking and electron-withdrawing properties.
  • 3-Methoxyphenyl: Contributes to lipophilicity and may influence metabolic stability.

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-25(2)11-12-26-21(16-8-6-9-17(13-16)30-3)20(23(28)24(26)29)22(27)19-14-15-7-4-5-10-18(15)31-19/h4-10,13-14,21,28H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVFBCXKYHKPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one likely involves multiple steps, including the formation of the benzofuran ring, the introduction of the dimethylaminoethyl group, and the attachment of the methoxyphenyl group. Typical reaction conditions might include:

    Formation of Benzofuran Ring: This could involve cyclization reactions using appropriate precursors.

    Introduction of Dimethylaminoethyl Group: This might be achieved through alkylation reactions.

    Attachment of Methoxyphenyl Group: This could involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions might target the carbonyl group.

    Substitution: Substitution reactions could occur at various positions on the benzofuran or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of catalysts like palladium or copper.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The unique combination of functional groups in this compound may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of pyrrole can interfere with cellular signaling pathways involved in cancer progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrrole derivatives, including those similar to our compound, showed promising results against various cancer cell lines by inducing cell cycle arrest and apoptosis.

2. Neuroprotective Effects
The dimethylamino group suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study:
Research in Neuroscience Letters highlighted the neuroprotective effects of benzofuran derivatives in animal models of neurodegenerative diseases, suggesting that compounds like 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one could be further explored for treating conditions such as Alzheimer's disease.

3. Anti-inflammatory Properties
The compound may exhibit anti-inflammatory activity, which is crucial in treating chronic inflammatory diseases.

Case Study:
A publication in Phytotherapy Research reported that similar compounds showed significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential for therapeutic use in inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Their Implications

Below is a comparative analysis of structurally related compounds, focusing on substituent differences and their inferred effects:

Table 1: Structural and Functional Comparison of Analogues
Compound Name/ID Substituent at 1-Position Substituent at 4-Position Substituent at 5-Position Notable Effects
Target Compound 2-(Dimethylamino)ethyl Benzofuran-2-carbonyl 3-Methoxyphenyl Balanced lipophilicity and solubility; dimethylamino group may enhance cellular uptake .
4-(Benzofuran-2-carbonyl)-5-(3-ethoxyphenyl)-1-(3-morpholin-4-yl-propyl) (CAS 623127-03-7) 3-Morpholin-4-ylpropyl Benzofuran-2-carbonyl 3-Ethoxyphenyl Ethoxy group increases lipophilicity; morpholinyl side chain improves aqueous solubility but may reduce CNS penetration due to higher polarity.
5-(4-(Benzyloxy)-3-methoxyphenyl)-1-(2-(diethylamino)ethyl) (RN: 618424-10-5) 2-(Diethylamino)ethyl 2-Methyl-2,3-dihydrobenzofuran-5-carbonyl 4-(Benzyloxy)-3-methoxyphenyl Diethylamino group increases basicity vs. dimethylamino; benzyloxy substitution may reduce metabolic stability due to susceptibility to CYP450.
5-(2,4-Dimethoxyphenyl)-1-(3-pyridinylmethyl) (CAS 618361-15-2) 3-Pyridinylmethyl 2-Methyl-2,3-dihydrobenzofuran-5-carbonyl 2,4-Dimethoxyphenyl Pyridinyl group introduces hydrogen-bonding potential; dual methoxy groups enhance lipophilicity but may limit solubility.
3-Hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-1-(5-methylisoxazol-3-yl) (CAS 823828-01-9) 5-Methylisoxazol-3-yl 7-Methoxybenzofuran-2-carbonyl Phenyl Isoxazolyl substituent introduces electronegativity, potentially altering target binding; 7-methoxy group on benzofuran may sterically hinder interactions.

Key Structural Trends and Research Findings

Side Chain Modifications: The 2-(dimethylamino)ethyl group in the target compound offers a balance between solubility and membrane permeability. In contrast, the 3-morpholinylpropyl group (CAS 623127-03-7) increases hydrophilicity, which may reduce blood-brain barrier penetration .

Aromatic Substitutions: The 3-methoxyphenyl group in the target compound provides moderate lipophilicity. Analogues with 2,4-dimethoxyphenyl (CAS 618361-15-2) exhibit higher logP values, favoring tissue distribution but risking solubility issues .

Benzofuran Derivatives :

  • The 2-methyl-2,3-dihydrobenzofuran-5-carbonyl group (CAS 618361-15-2) introduces a partially saturated ring, which may enhance conformational flexibility compared to the fully aromatic benzofuran in the target compound .
  • The 7-methoxybenzofuran-2-carbonyl group (CAS 823828-01-9) adds steric hindrance, possibly affecting target binding .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Solubility : The target compound’s molecular weight is estimated to be ~450–500 g/mol, comparable to analogues like CAS 618361-15-2 (486.52 g/mol) . Higher molecular weights in derivatives with bulky substituents (e.g., benzyloxy groups) may correlate with reduced oral bioavailability.
  • Metabolic Stability : Methoxy and ethoxy groups are susceptible to demethylation/deethylation, whereas morpholinyl or pyridinyl groups may resist first-pass metabolism .

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-methoxyphenyl)-1H-pyrrol-2(5H)-one is a synthetic derivative belonging to the pyrrole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H24N2O4\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4

This structure includes a benzofuran moiety, a dimethylamino group, and a methoxyphenyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzofuran derivatives. For instance, compounds similar to the one have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds ranged from 20 to 40 µM against Staphylococcus aureus and 40 to 70 µM against Escherichia coli .

Microorganism MIC (µM) Reference
S. aureus20 - 40
E. coli40 - 70

Cytotoxicity and Anticancer Activity

The cytotoxic effects of similar compounds have been evaluated in various cancer cell lines. For example, derivatives of pyrrole have demonstrated cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 µM . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to increased susceptibility of bacteria to antibiotics.
  • Interaction with DNA : Some derivatives exhibit the ability to intercalate into DNA, disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Certain benzofuran derivatives induce oxidative stress in cells, leading to apoptosis .

Case Study 1: Antimicrobial Efficacy

A study conducted by Shafiee et al. demonstrated that a related benzofuran derivative exhibited potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was synthesized and tested using standard agar diffusion methods, yielding promising results that suggest potential therapeutic applications in treating resistant infections .

Case Study 2: Anticancer Potential

In a separate investigation, a series of pyrrole derivatives were tested for their anticancer properties against various cell lines. One particular derivative showed significant inhibition of cell proliferation in A549 lung cancer cells with an IC50 value of 15 µM. The study concluded that the compound's ability to induce apoptosis was mediated through mitochondrial pathways .

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